Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds
Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-3-methoxyphenylacetic acid
Abstract: 4-Fluoro-3-methoxyphenylacetic acid (CAS No. 946713-86-6) is a substituted phenylacetic acid derivative that serves as a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and physicochemical properties, making it a desirable building block for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, spectroscopic characterization, analytical methodologies, and key applications, with a focus on its utility for researchers in drug discovery.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly modulate a molecule's properties, including:
-
Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often increasing a drug's half-life.
-
Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic or dipole interactions with target proteins, potentially increasing binding affinity and selectivity.[1]
4-Fluoro-3-methoxyphenylacetic acid is an exemplar of this strategy. It belongs to a class of fluorinated aromatic carboxylic acids that combine the reactive handle of a carboxylic acid group with the unique modulatory properties of a fluorinated phenyl ring.[1] The phenylacetic acid scaffold itself is a well-established "privileged structure" found in numerous enzyme inhibitors and other biologically active compounds.[1] This guide serves to consolidate the known and predicted technical data for this compound, providing a foundational resource for its application in research.
Physicochemical and Structural Properties
The precise arrangement of the fluoro and methoxy substituents dictates the molecule's physical and chemical behavior.
Chemical Structure and Identifiers
The structure of 4-Fluoro-3-methoxyphenylacetic acid features a phenylacetic acid core with a fluorine atom at the C4 position and a methoxy group at the C3 position.
Caption: Chemical structure of 4-Fluoro-3-methoxyphenylacetic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 946713-86-6 | [2][3] |
| IUPAC Name | 2-(4-fluoro-3-methoxyphenyl)acetic acid | [2] |
| Molecular Formula | C₉H₉FO₃ | [2] |
| Molecular Weight | 184.17 g/mol | [2] |
| SMILES | COC1=C(C=CC(=C1)CC(=O)O)F | [2] |
| InChI Key | YNNVYROHVVBVFI-UHFFFAOYSA-N |[2] |
Physicochemical Data
Experimental physicochemical data for 4-Fluoro-3-methoxyphenylacetic acid is not widely published. However, data from its close structural isomer, 3-Fluoro-4-methoxyphenylacetic acid (CAS: 452-14-2) , can provide useful estimates.
Disclaimer: The following data pertains to the isomer 3-Fluoro-4-methoxyphenylacetic acid and should be used as an approximation only. Experimental verification for 4-Fluoro-3-methoxyphenylacetic acid is required.
Table 2: Estimated Physicochemical Properties (Based on Isomer Data)
| Property | Estimated Value | Source (for isomer) |
|---|---|---|
| Melting Point | 111-116 °C | [4][5] |
| Boiling Point | 309.0 ± 27.0 °C (Predicted) | [4] |
| pKa | 4.25 ± 0.10 (Predicted) | [4] |
| Appearance | White to off-white powder/solid |[5] |
Spectroscopic Profile
While specific spectra for this compound are not publicly available in databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show the following signals:
-
Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Methoxy (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to 3H.
-
Methylene (-CH₂-): A singlet around 3.6 ppm, integrating to 2H.
-
Aromatic Protons (Ar-H): The three aromatic protons will form a complex multiplet system due to H-H and H-F coupling.
-
The proton at C5 (ortho to fluorine) will likely appear as a triplet around 7.0-7.2 ppm due to coupling with the C6 proton and the fluorine atom (³JHH ≈ 8 Hz, ³JHF ≈ 8 Hz).
-
The protons at C2 and C6 will show more complex splitting patterns (doublet of doublets or multiplets) in the range of 6.8-7.1 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals influenced by the electron-donating methoxy group and the strongly electronegative fluorine atom. Key predicted shifts include:
-
Carbonyl (-C=O): ~175-178 ppm.
-
Methylene (-CH₂-): ~40-42 ppm.
-
Methoxy (-OCH₃): ~56 ppm.
-
Aromatic Carbons:
-
C-F (C4): A large doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz), appearing significantly downfield (~150-155 ppm).
-
C-OCH₃ (C3): A doublet due to two-bond C-F coupling (²JCF ≈ 15-20 Hz), around 145-148 ppm.
-
Other aromatic carbons will also exhibit smaller C-F couplings.
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups. Data from the isomer 3-Fluoro-4-methoxyphenylacetic acid supports these assignments.[6]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C-O Stretch (Methoxy & Acid): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1000-1250 cm⁻¹ region.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
Synthesis and Manufacturing
A robust and scalable synthesis of phenylacetic acids often involves the Willgerodt-Kindler reaction , which converts an aryl ketone into a carboxylic acid via a thioamide intermediate.[7][8] This method is particularly suitable for producing 4-Fluoro-3-methoxyphenylacetic acid from the readily available starting material, 4'-Fluoro-3'-methoxyacetophenone.
Caption: Proposed synthesis workflow via the Willgerodt-Kindler reaction.
Detailed Laboratory Synthesis Protocol
Expertise & Causality: This protocol is based on the well-established Willgerodt-Kindler reaction, a reliable method for converting aryl ketones to phenylacetic acids.[9] Morpholine and sulfur are the classic reagents; morpholine acts as both a reactant and a solvent, forming a thiomorpholide intermediate. The subsequent hydrolysis under strong basic (or acidic) conditions cleaves the thioamide to yield the desired carboxylic acid.[10] Phase-transfer catalysts can be used to accelerate the reaction but are omitted here for a more traditional approach.[9]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-Fluoro-3'-methoxyacetophenone (10.0 g, 54.3 mmol), elemental sulfur (2.61 g, 81.4 mmol, 1.5 eq), and morpholine (23.6 mL, 271.5 mmol, 5.0 eq).
-
Rationale: An excess of morpholine is used to act as the solvent and drive the initial enamine formation. Sulfur is the thiating agent.
-
-
Thioamide Formation: Heat the reaction mixture to reflux (approx. 130-140 °C) with vigorous stirring for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Hydrolysis: Cool the dark reaction mixture to room temperature. Cautiously add a 20% aqueous solution of sodium hydroxide (100 mL). Re-equip the flask for reflux and heat the mixture for an additional 6-10 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
Rationale: Strong basic conditions are required to hydrolyze the stable thioamide intermediate to the carboxylate salt.
-
-
Work-up and Isolation: Cool the hydrolysis mixture to room temperature. Transfer it to a beaker and carefully acidify with concentrated hydrochloric acid with cooling in an ice bath until the pH is ~1-2. A precipitate should form.
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or toluene mixture, to yield pure 4-Fluoro-3-methoxyphenylacetic acid as a crystalline solid. Dry the final product under vacuum.
Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Fluoro-3-methoxyphenylacetic acid lies in its utility as a molecular scaffold and synthetic intermediate.[1]
Caption: Logical relationships of functional groups to synthetic applications.
-
Amide Bond Formation: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., EDC, HATU). This is the most common transformation in drug discovery, allowing for the connection of this fragment to other amines to build larger, more complex molecules targeting proteases, kinases, and other enzymes.
-
Esterification: The acid can be esterified to create prodrugs, which can improve solubility or cell permeability, or to serve as bioisosteres for other functional groups.
-
Scaffold for Enzyme Inhibition: The phenylacetic acid moiety is a known scaffold for various enzyme inhibitors. The specific 4-fluoro, 3-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited to achieve selective binding to a target active site.[1]
Analytical Methodologies
Purity assessment and reaction monitoring are critical. A standard High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for this compound.
HPLC-UV Protocol for Purity Analysis
Expertise & Causality: This reverse-phase HPLC method is designed for robust separation of aromatic carboxylic acids. A C18 column is the standard choice for retaining nonpolar to moderately polar compounds. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. Phosphoric acid is used to protonate the carboxylic acid, ensuring a single, un-ionized form, which results in sharp, symmetrical peaks and reproducible retention times.[11] UV detection at 210 nm is chosen as it is a region of strong absorbance for the phenyl ring.[12]
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (v/v).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B
-
20-25 min: Column re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1]
-
Avoid inhalation of dust. Use engineering controls to minimize dust generation.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
4-Fluoro-3-methoxyphenylacetic acid is a strategic building block for chemical and pharmaceutical research. While detailed experimental data is sparse, its chemical properties can be reliably predicted from its structure and comparison with analogs. Its synthesis is achievable through established methods like the Willgerodt-Kindler reaction. The true potential of this molecule is realized in its application as a versatile intermediate, where its unique combination of a reactive carboxylic acid and a metabolically robust, electronically-tuned aromatic ring can be leveraged to construct novel molecules with significant potential in drug discovery and materials science.
References
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The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Available from: [Link]
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A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications. Available from: [Link]
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Willgerodt rearrangement. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [cited 2026 Jan 11]. Available from: [Link]
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Willgerodt-Kindler featuring acetophenone. Sciencemadness.org. 2020. Available from: [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available from: [Link]
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Supporting Information. [place unknown]: [publisher unknown]; Available from: [Link]
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Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. Available from: [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Available from: [Link]
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A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. Available from: [Link]
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13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
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4-Fluoro-3-methoxyphenylacetic acid. Fluoropharm. Available from: [Link]
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4-Methoxyphenyl acetic acid. SpectraBase. Available from: [Link]
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Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Beilstein Journal of Organic Chemistry. Available from: [Link]
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